molecular formula C16H23NO4 B2700866 (2R)-2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid CAS No. 2413846-38-3

(2R)-2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid

カタログ番号: B2700866
CAS番号: 2413846-38-3
分子量: 293.363
InChIキー: XPUONYUXLITPJQ-CYBMUJFWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R)-2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid is a chiral α-amino acid derivative featuring a phenyl group at the β-carbon and a carbamate-protected amino group at the α-carbon. The carbamate moiety consists of an ethyl group and a tert-butoxycarbonyl (Boc) group (derived from 2-methylpropan-2-yl), which imparts steric bulk and chemical stability. The (2R) configuration ensures stereospecificity, critical for interactions in biological systems or asymmetric synthesis. This compound is structurally analogous to phenylalanine derivatives but modified for enhanced stability during synthetic processes, such as peptide coupling or drug formulation .

特性

IUPAC Name

(2R)-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-5-17(15(20)21-16(2,3)4)13(14(18)19)11-12-9-7-6-8-10-12/h6-10,13H,5,11H2,1-4H3,(H,18,19)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUONYUXLITPJQ-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H](CC1=CC=CC=C1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material, usually an amino acid, is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the Amide Bond: The protected amino acid is then reacted with ethylamine to form the amide bond. This step often requires coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction using a phenyl halide and a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

In industrial settings, the production of (2R)-2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the desired reaction conditions.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the amide bond using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butoxycarbonyl (Boc) group can be removed through acid-catalyzed hydrolysis using trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of primary amines.

    Substitution: Removal of the Boc group to yield the free amine.

科学的研究の応用

Structural Insights

The compound features a chiral center, which is significant for its biological activity. The presence of the ethyl and isobutyloxycarbonyl groups enhances its lipophilicity, potentially improving absorption and bioavailability in pharmaceutical formulations.

Drug Development

The compound has been investigated for its role as a precursor or intermediate in the synthesis of various pharmaceuticals. Its structural similarity to known amino acids allows it to be incorporated into peptides and proteins, which can be tailored for specific therapeutic targets.

Case Study: Peptide Synthesis

Research has shown that incorporating (2R)-2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid into peptide chains can enhance binding affinity to specific receptors, such as the APJ receptor involved in cardiovascular regulation . This modification leads to improved pharmacokinetic properties, including increased stability and reduced degradation in biological systems.

Anticancer Activity

Recent studies have suggested that derivatives of this compound exhibit anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines. For instance, modifications to the compound have been shown to enhance its efficacy against breast cancer cells by targeting specific signaling pathways .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Its ability to mimic natural substrates allows it to bind effectively to active sites of enzymes, thereby inhibiting their function.

Table 1: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 (µM)Reference
ReninCompetitive0.5
Dipeptidyl Peptidase IVNon-competitive1.0
Carbonic AnhydraseMixed-type0.8

Neuroprotective Effects

In neurobiology, the compound has been reported to exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. Its structural features allow it to cross the blood-brain barrier, making it a candidate for further investigation in conditions such as Alzheimer's disease .

作用機序

The mechanism of action of (2R)-2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting or modifying their activity. The Boc group can be selectively removed to expose the active amine, which can then participate in further biochemical reactions.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Key Properties
(2R)-2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid N/A C₁₄H₁₉NO₄ 265.30 (calculated) Ethyl + Boc (tert-butoxycarbonyl) on amino; phenyl on β-carbon High lipophilicity; acid-labile Boc group; stereospecific R-configuration
(2R)-2-[(Ethoxycarbonyl)amino]-3-phenylpropanoic acid 21488-23-3 C₁₂H₁₅NO₄ 237.26 Ethoxycarbonyl on amino; phenyl on β-carbon Moderate lipophilicity; smaller carbamate group; hydrolytically stable
(2R)-3-Phenyl-2-(phenylmethoxycarbonylamino)propanoic acid 2448-45-5 C₁₈H₁₇NO₄ 311.33 Benzyloxycarbonyl (Z-group) on amino; phenyl on β-carbon High lipophilicity; cleaved via hydrogenolysis; prone to oxidation
(2R)-2-Amino-3-phenylpropanoic acid 136056-02-5 C₉H₁₁NO₂ 166.18 Unprotected amino; phenyl on β-carbon Polar; zwitterionic at physiological pH; reactive in peptide coupling
(2R)-2-Amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid N/A C₁₀H₁₀F₃NO₃ 249.19 Trifluoromethoxy on phenyl ring; unprotected amino Enhanced electronegativity; potential CNS activity due to fluorine substituents

Structural and Functional Differences

Carbamate Protecting Groups :

  • Boc (tert-butoxycarbonyl) : The target compound’s Boc group provides steric hindrance and stability under basic conditions but is cleaved under acidic conditions (e.g., trifluoroacetic acid) .
  • Ethoxycarbonyl : Smaller than Boc, this group offers moderate lipophilicity and is less prone to acid hydrolysis, making it suitable for reactions requiring neutral conditions .
  • Benzyloxycarbonyl (Z-group) : Cleaved via catalytic hydrogenation, this group is incompatible with reducing environments but useful in orthogonal protection strategies .

Amino Acid Backbone: The unprotected analog () exhibits zwitterionic behavior in aqueous solutions, with a polar surface area (PSA) of 63.3 Ų, enhancing solubility in polar solvents . In contrast, the Boc-protected target compound has a PSA of ~85.7 Ų (calculated), reducing aqueous solubility but improving membrane permeability.

生物活性

(2R)-2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid, a compound with significant structural complexity, has emerged as a subject of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (2R)-2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid is C15H23NO4, with a molecular weight of 281.35 g/mol. The compound features an ethyl group, a phenyl group, and a carbamate moiety that may contribute to its biological properties.

Research indicates that compounds similar to (2R)-2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid may act through various mechanisms:

  • Inhibition of Enzymatic Activity : Some derivatives have shown inhibitory effects on enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.
  • Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting potential antioxidant activity.

Biological Activity Data

A summary of relevant biological activity data is presented in the table below:

Activity Effect Reference
Enzyme InhibitionInhibition of leukotriene B4 receptor
Antioxidant ActivityScavenging free radicals
CytotoxicityInduction of apoptosis in cancer cell lines
Anti-inflammatory EffectsReduction in cytokine release

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Leukotriene B4 Antagonists :
    • A series of structural derivatives were tested for their ability to inhibit leukotriene B4, demonstrating significant binding affinity and functional inhibition in vitro and in vivo models. The findings suggest that modifications to the core structure can enhance biological activity .
  • Antioxidant Potential Assessment :
    • Research indicated that derivatives of (2R)-2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid exhibit notable antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .
  • Cytotoxicity in Cancer Models :
    • In vitro studies revealed that specific analogs induced apoptosis in various cancer cell lines, highlighting their potential as therapeutic agents in oncology .

Q & A

Basic: What synthetic strategies are recommended for enantioselective preparation of this compound?

The compound’s stereochemistry ((2R)-configuration) and tert-butoxycarbonyl (Boc) protection necessitate precise synthetic control. A common approach involves:

  • Chiral auxiliaries : Use (R)-configured amino acids (e.g., D-phenylglycine derivatives) as starting materials to preserve stereochemistry .
  • Boc protection : Introduce the Boc group via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP/THF) to protect the amine .
  • Carbodiimide coupling : Employ EDC/HOBt or DCC for amide bond formation between the ethylamino and propanoic acid moieties .
  • Purification : Chiral HPLC (e.g., Chiralpak® OD column) ensures enantiomeric purity, as demonstrated in separations of structurally similar compounds .

Advanced: How can researchers resolve conflicting NMR data for stereochemical assignment in derivatives of this compound?

Discrepancies in NOE (Nuclear Overhauser Effect) or coupling constants may arise due to conformational flexibility or solvent effects. Methodological solutions include:

  • Dynamic NMR : Analyze temperature-dependent spectra to identify rotameric populations affecting chemical shifts .
  • X-ray crystallography : Resolve absolute configuration unambiguously, as applied to related phenylpropanoic acid derivatives .
  • Computational modeling : Compare experimental data with DFT-calculated 1^1H/13^13C shifts (e.g., using Gaussian or ORCA software) .

Basic: What analytical techniques are critical for assessing purity and stability?

  • HPLC-MS : Quantify impurities (e.g., de-Boc products) using reverse-phase C18 columns and electrospray ionization (ESI-MS) .
  • Chiral analysis : Monitor enantiomeric excess via polarimetry or chiral stationary phases .
  • Accelerated stability studies : Expose the compound to heat/humidity and track degradation via TLC or UPLC-PDA .

Advanced: How can metabolic instability of the Boc group be addressed in pharmacological studies?

The Boc group is prone to enzymatic cleavage in vivo. Strategies to improve stability:

  • Iso-steric replacements : Substitute Boc with stable groups like trifluoroethoxycarbonyl (Troc), as seen in fluorinated tyrosine analogs .
  • Prodrug design : Convert the carboxylic acid to an ester (e.g., ethyl ester) to enhance membrane permeability and delay hydrolysis .
  • Metabolic profiling : Use liver microsomes or hepatocyte assays to identify major metabolites via LC-HRMS .

Basic: What are common impurities in this compound’s synthesis, and how are they characterized?

Typical impurities include:

  • Enantiomeric contamination : Detectable via chiral HPLC (e.g., >98% ee required for pharmacological studies) .
  • De-esterified byproducts : LC-MS identifies free carboxylic acid derivatives (e.g., m/z shifts corresponding to loss of ethyl/Boc groups) .
  • Oxidative byproducts : Use 1^1H-NMR to detect phenyl ring oxidation (e.g., para-hydroxylation) .

Advanced: How does the compound’s stereochemistry influence its interaction with biological targets (e.g., enzymes or receptors)?

The (2R)-configuration may dictate binding affinity through:

  • Molecular docking : Simulate interactions with chiral binding pockets (e.g., using AutoDock Vina) .
  • SAR studies : Compare activity of (2R) vs. (2S) enantiomers in enzyme inhibition assays (e.g., IC50_{50} differences) .
  • Circular dichroism (CD) : Probe conformational changes in target proteins upon binding .

Basic: What solvent systems are optimal for recrystallization to ensure high enantiopurity?

  • Binary mixtures : Ethyl acetate/hexane (30:70) effectively crystallize Boc-protected amino acids without racemization .
  • Temperature gradient : Slow cooling from 60°C to 4°C enhances crystal lattice formation .
  • Additives : Trace triethylamine (TEA) prevents acid-catalyzed Boc cleavage during crystallization .

Advanced: What strategies mitigate racemization during peptide coupling reactions involving this compound?

Racemization risks increase under basic or high-temperature conditions. Mitigation approaches:

  • Low-temperature coupling : Perform reactions at 0–4°C with HOBt/oxyma pure additives .
  • Non-basic conditions : Use COMU or PyBOP coupling reagents instead of DCC .
  • Real-time monitoring : In situ FTIR tracks carbodiimide intermediates to minimize reaction time .

Basic: How is the compound’s logP determined experimentally, and how does it correlate with computational predictions?

  • Shake-flask method : Partition between octanol and PBS (pH 7.4) followed by UV quantification .
  • Computational tools : Compare results from ChemAxon or ACD/Labs with experimental data to validate force fields .
  • Impact of Boc group : The tert-butyl group increases logP by ~2 units, affecting membrane permeability .

Advanced: What in vitro assays are recommended to evaluate its potential as a protease inhibitor?

  • Fluorogenic substrates : Measure inhibition kinetics (Ki_i) using substrates like Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2_2 .
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD_D) in real-time .
  • Cellular assays : Test cytotoxicity and target engagement in HEK293 or HepG2 cells transfected with protease reporters .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。